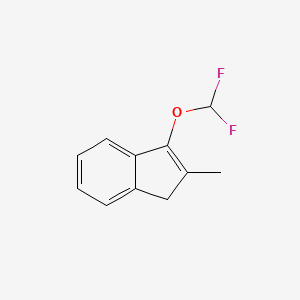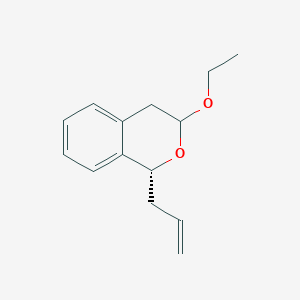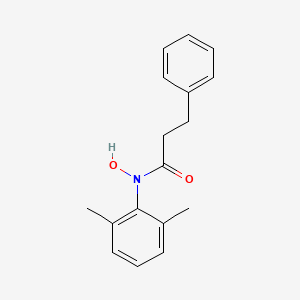![molecular formula C17H32O3SSi B12613690 (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane CAS No. 648906-70-1](/img/structure/B12613690.png)
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is a unique organosilane compound It features a bicyclo[221]hept-5-en-2-yl group, which is a norbornene derivative, attached to a propyl chain that is further linked to a triethoxysilane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane typically involves the following steps:
Formation of the Norbornene Derivative: The bicyclo[2.2.1]hept-5-en-2-yl group can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Attachment of the Sulfanyl Group: The norbornene derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Linking to the Propyl Chain: The resulting compound is further reacted with a propyl halide to form the desired propyl chain.
Introduction of the Triethoxysilane Group: Finally, the propyl chain is reacted with triethoxysilane under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the bicyclo[2.2.1]hept-5-en-2-yl group or the sulfanyl group.
Substitution: The triethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate the hydrolysis and condensation of the triethoxysilane group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified norbornene derivatives or reduced sulfanyl groups.
Substitution: Siloxane-linked polymers or networks.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is used as a precursor for the synthesis of functionalized silanes and siloxanes. It can be employed in the development of new materials with unique properties.
Biology
The compound can be used in the modification of biomolecules or surfaces for biological applications. Its ability to form stable siloxane bonds makes it useful in the immobilization of enzymes or other biomolecules on solid supports.
Medicine
In medicine, this compound may be explored for drug delivery systems or as a component in the development of biocompatible materials.
Industry
Industrially, (3-{[(Bicyclo[221]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane can be used in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can then condense to form siloxane bonds. This property is crucial for its applications in surface modification and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-{[(Cyclohexyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Phenyl)methyl]sulfanyl}propyl)(triethoxy)silane
- (3-{[(Cyclopentyl)methyl]sulfanyl}propyl)(triethoxy)silane
Uniqueness
Compared to similar compounds, (3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane is unique due to the presence of the bicyclo[2.2.1]hept-5-en-2-yl group. This group imparts distinct steric and electronic properties, which can influence the reactivity and stability of the compound. Additionally, the norbornene derivative can participate in specific reactions, such as ring-opening metathesis polymerization, which may not be possible with other similar compounds.
Propriétés
Numéro CAS |
648906-70-1 |
|---|---|
Formule moléculaire |
C17H32O3SSi |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
3-(2-bicyclo[2.2.1]hept-5-enylmethylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C17H32O3SSi/c1-4-18-22(19-5-2,20-6-3)11-7-10-21-14-17-13-15-8-9-16(17)12-15/h8-9,15-17H,4-7,10-14H2,1-3H3 |
Clé InChI |
QJLOBNXGTVVZDJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCSCC1CC2CC1C=C2)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)

![Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B12613635.png)

![2,3-Pyridinediamine, N3-[[5-(1H-indol-6-yl)-2-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12613656.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)piperazine](/img/structure/B12613664.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)





